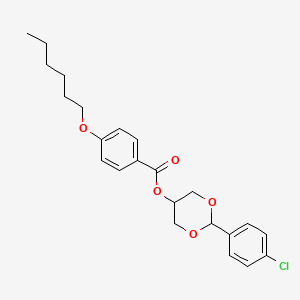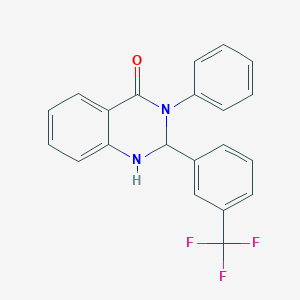![molecular formula C31H27ClN2O2 B11507754 N-(2-chlorobenzyl)-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B11507754.png)
N-(2-chlorobenzyl)-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by functionalization to introduce the chlorophenyl and acetamide groups. Key steps may include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a benzo[f]chromene derivative and an indole derivative under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride.
Acetamide formation: The final step typically involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-BROMOPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE
- N-[(2-FLUOROPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its bromine or fluorine analogs
Properties
Molecular Formula |
C31H27ClN2O2 |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indole]-1'-yl)acetamide |
InChI |
InChI=1S/C31H27ClN2O2/c1-30(2)25-12-6-8-14-27(25)34(20-29(35)33-19-22-10-4-7-13-26(22)32)31(30)18-17-24-23-11-5-3-9-21(23)15-16-28(24)36-31/h3-18H,19-20H2,1-2H3,(H,33,35) |
InChI Key |
IIZGJGVBDVXDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)CC(=O)NCC6=CC=CC=C6Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Adamantan-2-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11507683.png)
![{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-ethoxy-3-nitrophenyl)methanone](/img/structure/B11507687.png)
![4-(2,4-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11507688.png)
![2-({2-[(2,4-dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11507691.png)
![6-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11507697.png)


![Methyl 2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11507709.png)
![5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11507724.png)
![7-chloro-6,8,12-trimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B11507725.png)

![{6-[4-(Dimethylamino)phenyl]-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl}(phenyl)methanone](/img/structure/B11507739.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate](/img/structure/B11507744.png)
![11-(2-ethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507749.png)
